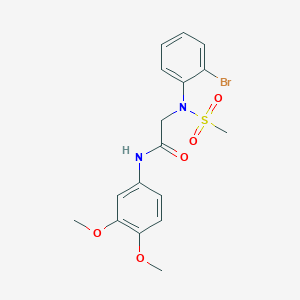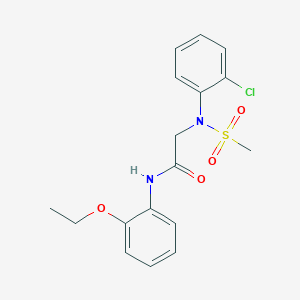
N~2~-(2-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
CGP 49823 exerts its pharmacological effects by inhibiting the activity of COX-2, PDE4, and HDACs. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation and immune response. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. By inhibiting the activity of these enzymes, CGP 49823 can modulate inflammation, pain, and gene expression (5).
Biochemical and Physiological Effects:
CGP 49823 has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages (6). It has also been shown to reduce the production of prostaglandin E2 (PGE2) in LPS-stimulated macrophages and carrageenan-induced paw edema in rats (7,8). In addition, CGP 49823 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells (9,10).
Advantages and Limitations for Lab Experiments
CGP 49823 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to have high selectivity and potency for its target enzymes, which can minimize off-target effects. However, CGP 49823 also has some limitations for lab experiments. It can be unstable in solution and requires careful handling and storage. It can also have variable effects depending on the cell type and experimental conditions, which can complicate data interpretation.
Future Directions
There are several future directions for the study of CGP 49823. One direction is to further elucidate its mechanism of action and identify its downstream targets. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. CGP 49823 has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
In conclusion, CGP 49823 is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of COX-2, PDE4, and HDACs, which can modulate inflammation, pain, and gene expression. CGP 49823 has several advantages for lab experiments, but also has some limitations. Further research is needed to fully explore its therapeutic potential and optimize its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
CGP 49823 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs), which are involved in the pathogenesis of these diseases (3,4).
properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-24-16-11-7-5-9-14(16)19-17(21)12-20(25(2,22)23)15-10-6-4-8-13(15)18/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWXILIPDBGDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



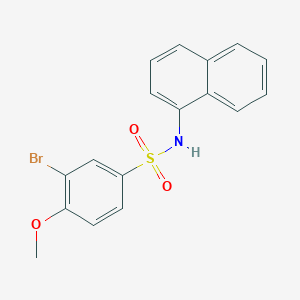
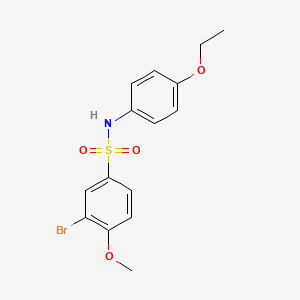
![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)
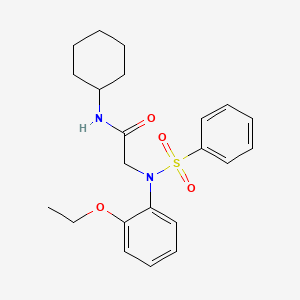
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460575.png)
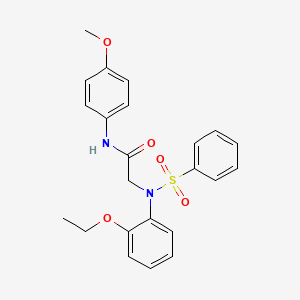
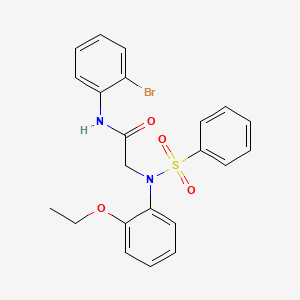
![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)
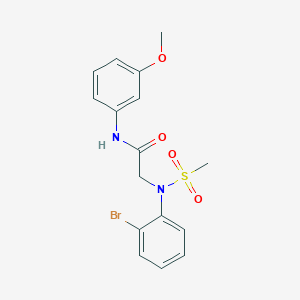
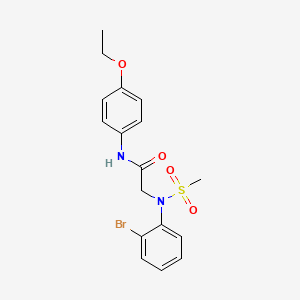
![ethyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460638.png)
![methyl 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460639.png)
